Patent‑Validated Reference Example Status versus Unspecified Piperazine NHS Esters
The compound is explicitly enumerated as Reference Example 629 in U.S. Patent 10,202,379, a foundational patent describing substituted polycyclic carbamoyl pyridone prodrugs with cap‑dependent endonuclease inhibitory activity [REFS‑1]. Among the hundreds of NHS‑activated piperazines that could theoretically be used, this specific benzoyl derivative was chosen by the inventors as a key intermediate, establishing it as a procurement‑relevant standard for repeating the disclosed chemistry. By contrast, the closely related tert‑butyl 4‑benzoylpiperazine‑1‑carboxylate (CAS 77278‑38‑7) is a protected precursor that lacks the NHS leaving group and therefore requires additional activation steps, reducing its immediate synthetic value [REFS‑2].
| Evidence Dimension | Use as a validated synthetic intermediate in a granted U.S. patent |
|---|---|
| Target Compound Data | Listed as Reference Example 629 in US 10,202,379 (2019) [REFS‑1] |
| Comparator Or Baseline | Tert‑butyl 4‑benzoylpiperazine‑1‑carboxylate (CAS 77278‑38‑7): no direct NHS activation; requires additional deprotection/activation steps |
| Quantified Difference | Qualitative difference: ready-to‑conjugate NHS ester vs. protected precursor |
| Conditions | Patent context: preparation of substituted polycyclic carbamoyl pyridone prodrugs |
Why This Matters
For a laboratory needing to replicate the patent synthesis exactly, procuring the exact reference example avoids time‑consuming in‑house activation and ensures legal and experimental reproducibility.
- [1] US Patent 10,202,379 B2. Reference Example 629 explicitly identifies 2,5-dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate. View Source
